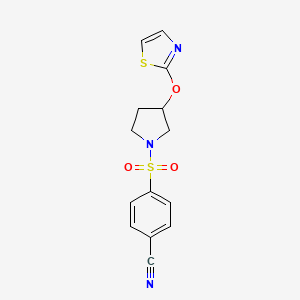

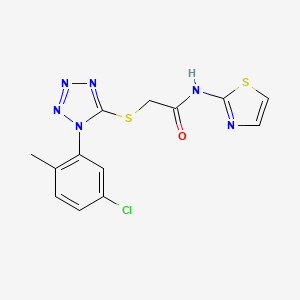

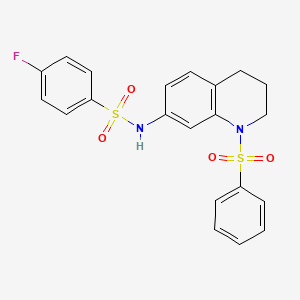

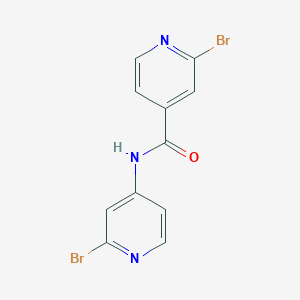

![molecular formula C8H8BrClS B2524967 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene CAS No. 2567489-43-2](/img/structure/B2524967.png)

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene" is a chemically synthesized molecule that appears to be a derivative of thiophene, a heterocyclic compound. Thiophenes are known for their aromaticity and are often used as building blocks in organic synthesis due to their stability and electronic properties. The presence of bromo and chloromethyl substituents on the thiophene ring suggests that this compound could be an intermediate or a final product in a synthetic route designed to introduce specific functional groups for further chemical transformations or for the study of biological activity .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. One such method involves the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to form 2-bromobenzofurans(thiophenes) using a trace amount of copper catalyst. This reaction proceeds under mild conditions and can achieve high turnover numbers, indicating its efficiency . Although the specific synthesis of "2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

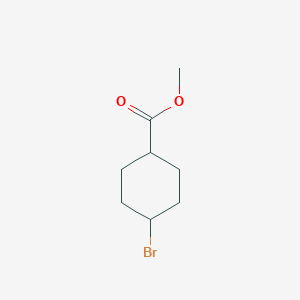

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex, especially when multiple substituents are present. The crystal structure of a related compound, 2-(chloromethyl)-5-(phthalimidomethyl)thiophene, has been studied, providing insights into the spatial arrangement of substituents on the thiophene ring. Such structural analyses are crucial for understanding the reactivity and potential interactions of the molecule .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including ipso attack during nitration, as observed with 5-bromo-2-cyclopropylthiophene. This reaction involves the substitution of a hydrogen atom by a nitro group at specific positions on the thiophene ring, which can significantly alter the compound's electronic properties and reactivity . The presence of bromo and chloromethyl groups in "2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene" suggests that it may also participate in similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic nature of the substituents, whether electron-withdrawing or electron-donating, can also impact the compound's reactivity towards various reagents. For instance, the presence of a bromine atom can make the thiophene ring more susceptible to nucleophilic substitution reactions . The specific properties of "2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene" would need to be determined experimentally, but insights can be drawn from the behavior of similar compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Catalytic Asymmetric Bromocyclization : The compound's structural motif finds relevance in the study of catalytic asymmetric bromocyclization processes. Bromocyclization is essential for constructing cyclic compounds with high enantiomeric ratios, pivotal in synthesizing scaffolds found in natural products. A study using a chiral BINOL-derived thiophosphoramide catalyst showcased the utility of bromine sources for achieving high yields and selectivity in such cyclizations, highlighting the compound's utility in accessing enantioenriched structures (Samanta & Yamamoto, 2017).

Selective C-Arylation via Cross-Coupling : The structural framework of thiophenes, similar to the compound , has been utilized in selective C-arylation reactions. A study on 2,5-dibromo-3-hexylthiophene, akin to the compound's thiophene core, elaborated on its role in Suzuki cross-coupling reactions to synthesize thiophene derivatives with varying electronic effects due to different substituents. This process emphasizes the compound's versatility in generating derivatives with potential pharmacological applications (Ikram et al., 2015).

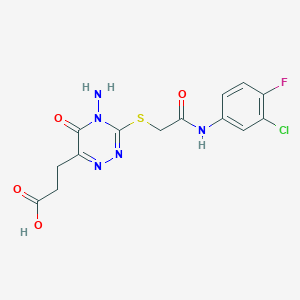

Biological Activities and Applications

Antimicrobial Agents : The synthesis of thiophene derivatives, including those structurally related to "2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene", has shown promising antimicrobial properties. A class of 5-(alkylidene)thiophen-2(5H)-ones demonstrated significant biofilm reduction against marine bacteria, indicating the potential of such compounds in developing new antimicrobial agents (Benneche et al., 2011).

Herbicidal and Fungicidal Activities : Cyclopropane derivatives, akin to the cyclopropyl component of the mentioned compound, have been explored for their herbicidal and fungicidal activities. A study involving N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives demonstrated excellent bioactivity, suggesting the compound's framework could be beneficial in designing new agrochemicals (Tian et al., 2009).

Propriétés

IUPAC Name |

2-bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4H2/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBESEBHPLONJPA-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=C(S2)Br)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CC=C(S2)Br)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromophenyl)methylsulfanyl]pyrimidine](/img/structure/B2524885.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2524886.png)

![3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2524890.png)

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)

![N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524898.png)

![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitro-2-pyridinamine](/img/structure/B2524902.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)

![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)